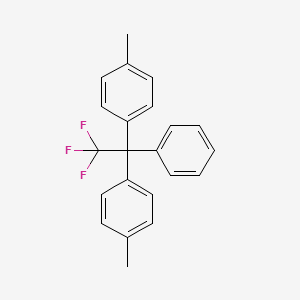
1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its reactivity and binding affinity to various substrates. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2-phenylethane
- 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structure, which includes two 4-methylbenzene groups attached to a trifluoromethyl-phenylethane core. This structure imparts distinct chemical and physical properties, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
61204-08-8 |
|---|---|
Molekularformel |
C22H19F3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)-1-phenylethyl]benzene |
InChI |
InChI=1S/C22H19F3/c1-16-8-12-19(13-9-16)21(22(23,24)25,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |
InChI-Schlüssel |
RUHHXEWMSWDXML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


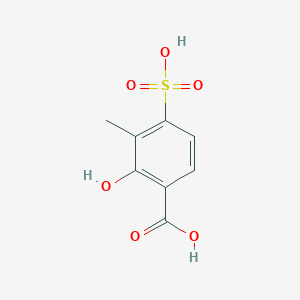
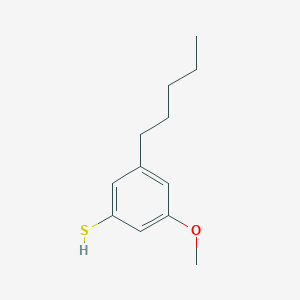
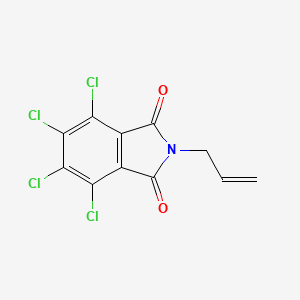
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

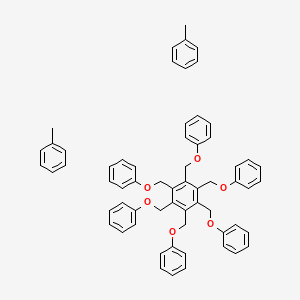

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
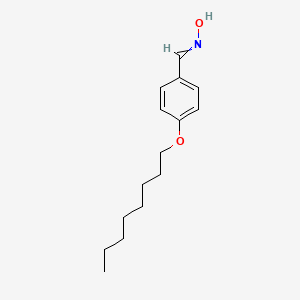

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
